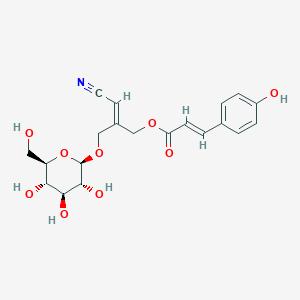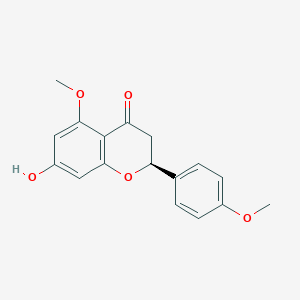![molecular formula C20H28O6 B1163903 (1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one CAS No. 38602-52-7](/img/structure/B1163903.png)
(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Overview
Description
The compound (1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one is a complex organic molecule with a unique pentacyclic structure. This compound is characterized by multiple hydroxyl groups and a methylidene group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
- Antagonism of serotonin receptors may enhance negative symptoms of psychoses while reducing extrapyramidal side effects associated with typical antipsychotics .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Lasiodonin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Lasiodonin has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . It also interacts with proteins involved in cell cycle regulation, which contributes to its anti-cancer properties . The nature of these interactions often involves binding to active sites of enzymes or altering protein conformation to inhibit their activity.
Cellular Effects
Lasiodonin exerts multiple effects on different types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Additionally, Lasiodonin influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, Lasiodonin exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to inhibit or activate their functions . For example, Lasiodonin has been shown to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . This inhibition leads to the suppression of downstream signaling events, ultimately resulting in reduced cell proliferation and increased apoptosis . Additionally, Lasiodonin can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lasiodonin have been studied over different time periods. It has been found that Lasiodonin is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to Lasiodonin can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and efficacy of Lasiodonin may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of Lasiodonin vary with different dosages in animal models. At lower doses, Lasiodonin has been shown to exert anti-inflammatory and anti-cancer effects without significant toxicity . At higher doses, Lasiodonin can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
Lasiodonin is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and bioactivity . For instance, Lasiodonin is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
Lasiodonin is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Lasiodonin can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of Lasiodonin can influence its activity and function within cells .
Subcellular Localization
The subcellular localization of Lasiodonin plays a crucial role in its activity and function. Lasiodonin is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . It may also undergo post-translational modifications that direct it to specific cellular compartments or organelles . These targeting signals and modifications are essential for the proper functioning of Lasiodonin within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[76215,801,1102,8]octadecan-7-one typically involves multi-step organic synthesis The process begins with the formation of the core pentacyclic structure through a series of cyclization reactions Key intermediates are often prepared using aldol condensation, Michael addition, and Diels-Alder reactions
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process is scaled up from laboratory methods, with optimizations for yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its unique structure makes it a valuable subject for theoretical and computational chemistry studies.
Biology
In biological research, this compound is investigated for its potential bioactivity. Studies focus on its interactions with enzymes and receptors, exploring its potential as a lead compound for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory and antioxidant properties, making it a candidate for further pharmacological research.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its complex structure and functional groups make it a versatile building block for various applications.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one shares similarities with other pentacyclic compounds such as steroids and terpenoids.
- Compounds like cholesterol and lanosterol have similar core structures but differ in functional groups and biological activity.
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups and the presence of a methylidene group. These features contribute to its unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1S,2S,3S,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVWYILWVYNUAJ-AGVOTIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Lasiodonin and where is it found?
A1: Lasiodonin is an ent-kaurane diterpenoid, a class of naturally occurring compounds with potential biological activity. It is primarily isolated from the leaves of plants within the Isodon genus, including Isodon rubescens (also known as Dong Ling Cao), Isodon japonica, Isodon parvifolius, and Isodon macrophylla [, , , , ]. These plants have a history of use in traditional medicine.
Q2: What is the molecular formula and weight of Lasiodonin?
A2: Lasiodonin has the molecular formula C20H28O6 and a molecular weight of 364.43 g/mol [].
Q3: Has the structure of Lasiodonin been confirmed using spectroscopic techniques?
A3: Yes, the structure of Lasiodonin has been extensively studied and confirmed using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, as well as mass spectrometry [, , , , ]. These techniques help in determining the connectivity and spatial arrangement of atoms within the molecule.
Q4: What are the primary biological activities reported for Lasiodonin?
A4: Research suggests that Lasiodonin, along with other diterpenoids from Isodon species, exhibits cytotoxic activity against several cancer cell lines [, , , ]. This activity has been observed in vitro against human tumor cell lines such as HL-60 (leukemia), K562 (leukemia), A549 (lung cancer), HT-29 (colon cancer), Bcap37 (breast cancer), CA (cervical cancer), CNE (nasopharyngeal carcinoma), BIU87 (bladder cancer), BGC823 (gastric cancer), and HeLa (cervical cancer) [, , , ].
Q5: What is the mechanism of action of Lasiodonin's cytotoxic activity?
A5: While Lasiodonin has shown promising in vitro cytotoxicity, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand how it interacts with cellular targets and triggers cell death in cancer cells.
Q6: Are there any analytical methods to quantify Lasiodonin?
A7: Yes, researchers have developed analytical methods for quantifying Lasiodonin and other diterpenoids in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a commonly employed technique for this purpose []. This method allows for sensitive and specific detection and quantification of Lasiodonin in complex mixtures like plant extracts and biological samples.
Q7: Have there been any studies on the pharmacokinetics of Lasiodonin?
A8: A study utilizing HPLC-ESI-MS/MS analyzed the excretion of Lasiodonin and nine other diterpenoids in rat bile after oral administration of Isodon rubescens extract []. This research provides insights into the in vivo behavior of Lasiodonin, a crucial aspect for understanding its potential therapeutic application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4,5-dihydroxy-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}cyclohex-2-en-1-ylidene)acetonitrile](/img/structure/B1163838.png)

